4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 2-methyl-1,3-oxazol-4-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common route starts with the preparation of the 2-methyl-1,3-oxazole moiety, which can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid . The resulting 2-methyl-1,3-oxazole is then subjected to a sulfochlorination reaction using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the desired oxazole derivative .
The morpholine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with morpholine in the presence of a suitable base, such as sodium hydride . The final step involves the acylation of the morpholine ring with piperidine-1-carbonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxazole N-oxides.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving oxazole-containing molecules.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methyl-1,3-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine: Similar structure but with a different substitution pattern on the oxazole ring.
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine: Contains a thiazole ring instead of an oxazole ring.
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine lies in its combination of the oxazole, morpholine, and piperidine-1-carbonyl moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-12-16-13(11-21-12)9-17-7-8-20-14(10-17)15(19)18-5-3-2-4-6-18/h11,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDXIOOITSQWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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